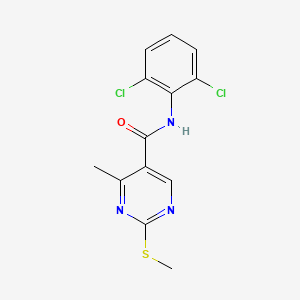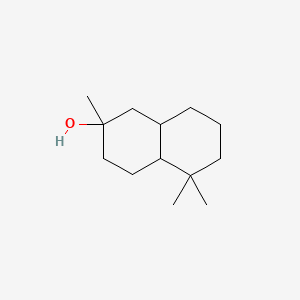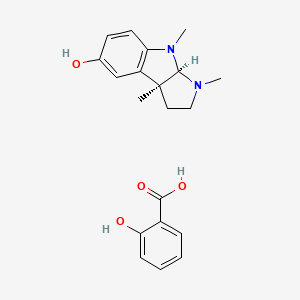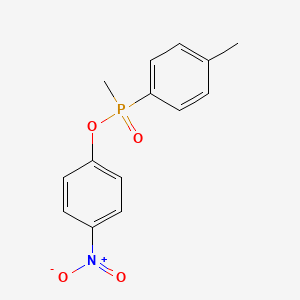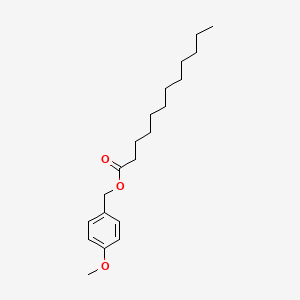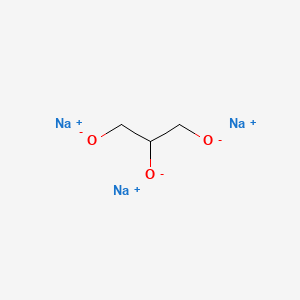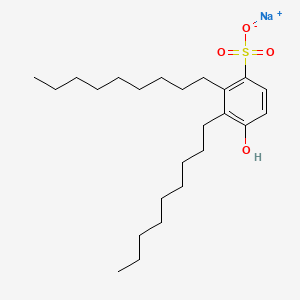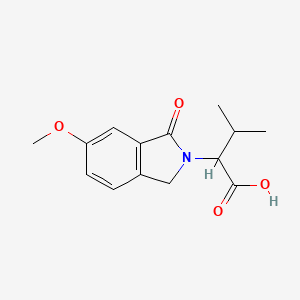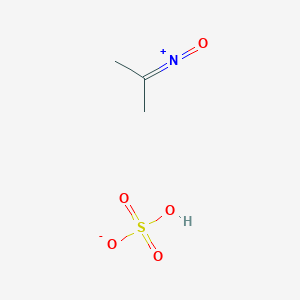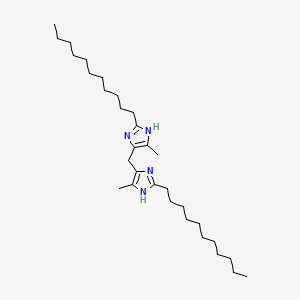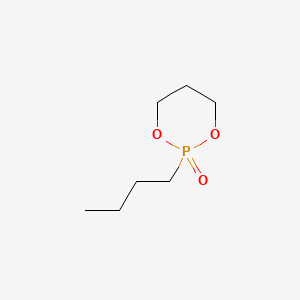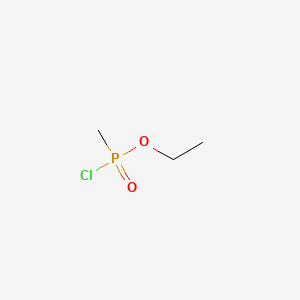
Diazenecarboxylic acid, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazenecarboxylic acid, hydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a diazene group (N=N) and a carboxylic acid hydrazide group (NH-NH2)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diazenecarboxylic acid, hydrazide can be synthesized through several methods. One common approach involves the reaction of diazenecarboxylic acid with hydrazine. The reaction typically occurs under mild conditions, often in the presence of a solvent such as ethanol or methanol. The reaction can be represented as follows:
Diazenecarboxylic acid+Hydrazine→Diazenecarboxylic acid, hydrazide
Another method involves the use of acyl hydrazides, which can be prepared from aldehydes and azodicarboxylates. This method allows for the formation of various hydrazide derivatives, including this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Diazenecarboxylic acid, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazoles.
Reduction: Reduction reactions can lead to the formation of hydrazones.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include oxadiazoles, hydrazones, and various substituted hydrazides .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of diazenecarboxylic acid, hydrazide involves its interaction with various molecular targets. In biological systems, it can act as a prodrug, being activated by enzymatic reactions to form reactive intermediates. These intermediates can interact with cellular components, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparación Con Compuestos Similares
Diazenecarboxylic acid, hydrazide can be compared with other hydrazide derivatives, such as isonicotinic acid hydrazide (isoniazid) and nicotinic acid hydrazide.
Similar Compounds
Isonicotinic acid hydrazide (isoniazid): Used primarily as an antitubercular agent.
Nicotinic acid hydrazide: Studied for its antimicrobial properties.
Quinoline carboxylic acid hydrazide: Known for its antibacterial activity.
Propiedades
Número CAS |
33222-51-4 |
|---|---|
Fórmula molecular |
CH4N4O |
Peso molecular |
88.07 g/mol |
Nombre IUPAC |
1-amino-3-iminourea |
InChI |
InChI=1S/CH4N4O/c2-4-1(6)5-3/h2H,3H2,(H,5,6) |
Clave InChI |
WFJFGMLKAISFOZ-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(NN)N=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


